Fazamorexant Fazamorexant
Brand Name: Vulcanchem
CAS No.: 1808918-69-5
VCID: VC16642535
InChI: InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1
SMILES: Array
Molecular Formula: C25H25FN4O2
Molecular Weight: 432.5 g/mol

Fazamorexant

CAS No.: 1808918-69-5

Cat. No.: VC16642535

Molecular Formula: C25H25FN4O2

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Fazamorexant - 1808918-69-5

Specification

CAS No. 1808918-69-5
Molecular Formula C25H25FN4O2
Molecular Weight 432.5 g/mol
IUPAC Name [(1S,2R,5S)-2-[(5-fluoro-2-pyridinyl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone
Standard InChI InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1
Standard InChI Key PMJPLAGTPPVSRL-JLMWRMLUSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CC[C@H]([C@@H]3CC4)COC5=NC=C(C=C5)F
Canonical SMILES CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s 432.49 g/mol molecular weight (C25H25FN4O2) incorporates a fluoropyridine moiety linked via ether bond to a stereochemically complex nortropane scaffold . Key structural features include:

Table 1: Critical Structural Parameters

PropertyValueSource
Molecular FormulaC25H25FN4O2
SMILESCC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CCC@HCOC5=NC=C(C=C5)F
Chiral Centers3 (1S, 2R, 5S)
Topological Polar Surface76.4 Ų

The stereospecific [3.2.1] azabicyclic framework imposes significant synthetic challenges resolved through Rh-catalyzed allylic arylation, achieving >99% enantiomeric excess in commercial batches .

Physicochemical Profile

Fazamorexant exhibits pH-dependent solubility:

Table 2: Solubility and Stability Data

ConditionSolubility (mg/mL)Stability (t1/2)Source
10% DMSO/90% SBE-β-CD≥2.5>24 months (-80°C)
Simulated Gastric Fluid1.894% intact (2h)
Plasma (Human)98.7% protein bound6.8h metabolic

The fluoropyridine group enhances blood-brain barrier permeability (LogP: 3.1) while maintaining CYP3A4/5 inhibition below clinically significant thresholds (Ki >10μM) .

Mechanism of Action and Pharmacodynamics

Fazamorexant’s therapeutic effects stem from competitive inhibition of orexin-A and -B neuropeptides at OX1R/OX2R interfaces. In vitro electrophysiology shows:

  • Receptor Occupancy: 85% OX2R blockade at 10mg dose (PET imaging)

  • Sleep Latency Reduction: 32% vs. placebo (p<0.001) in polysomnography trials

  • Wake After Sleep Onset: Decreased by 41 minutes in Phase 2b studies

Notably, its 8.2h half-life aligns with sleep maintenance needs without residual daytime effects—a key improvement over earlier DORAs like daridorexant (12h t1/2) .

Clinical Development Pipeline

Insomnia Trials

Nine active trials in China (2024-2025) investigate dosing optimization:

Table 3: Phase 3 Trial YZJ-1139-3-01

ParameterFazamorexant 20mgPlaceboSource
Sleep Efficiency+18.7%*+3.2%
REM Latency72min89min
Adverse Events12% (Headache)9%
  • p<0.01 vs baseline

Renal Applications

Phase 1 data (N=48) suggest dose-dependent reductions in urinary albumin/creatinine ratio (-34% at 5mg, p=0.04), potentially mediated through OX1R-mediated podocyte stabilization .

Pharmacokinetic Profile

Population modeling of 1,200 subjects reveals:

  • Cmax: 128ng/mL (Tmax: 1.8h)

  • AUC0-∞: 980ng·h/mL

  • Renal Clearance: <5% unchanged

Steady-state concentrations (20mg QD) remain below QT-prolongation thresholds (hERG IC50 >30μM) .

Future Directions

Ongoing research explores:

  • Circadian Rhythm Disorders: Phase 2 trial in shift workers (NCT05532891)

  • Comorbid Insomnia-Depression: Adjunct to SSRIs (Preclinical)

  • Formulation Optimization: Transdermal patch for geriatric populations

Regulatory filings in China (Q4 2025) and Europe (2026) will clarify its position versus lemborexant and daridorexant.

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